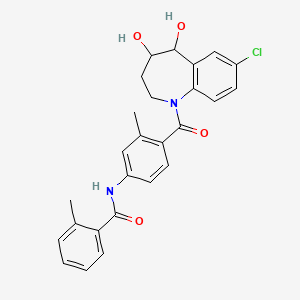
4-Hydroxy Tolvaptan (Mixture of Diastereomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy Tolvaptan is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. It is used primarily in the treatment of conditions like autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia associated with heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) . The compound is known for its ability to promote aquaresis, which is the excretion of free water without electrolyte loss .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Tolvaptan involves multiple steps, starting from the basic structure of TolvaptanThis can be achieved through various organic reactions such as hydroxylation using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of 4-Hydroxy Tolvaptan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quantification of the final product .
化学反応の分析
Types of Reactions: 4-Hydroxy Tolvaptan undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of Tolvaptan with different functional groups replacing the hydroxyl group .
科学的研究の応用
4-Hydroxy Tolvaptan has a wide range of applications in scientific research:
作用機序
4-Hydroxy Tolvaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This antagonism prevents the action of vasopressin, leading to increased excretion of free water and a decrease in urine osmolality . The molecular targets include the V2 receptors, and the pathways involved are primarily related to water reabsorption and electrolyte balance .
類似化合物との比較
Tolvaptan: The parent compound, also a vasopressin V2 receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist with a broader spectrum, affecting both V1a and V2 receptors.
Lixivaptan: A selective V2 receptor antagonist similar to Tolvaptan but with different pharmacokinetic properties.
Uniqueness: 4-Hydroxy Tolvaptan is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetic and pharmacodynamic profile compared to its parent compound, Tolvaptan. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C26H25ClN2O4 |
|---|---|
分子量 |
464.9 g/mol |
IUPAC名 |
N-[4-(7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32) |
InChIキー |
VAVCSBDSVJMVNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


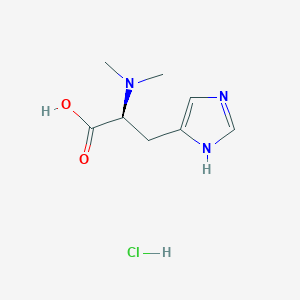

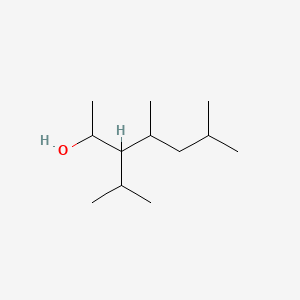
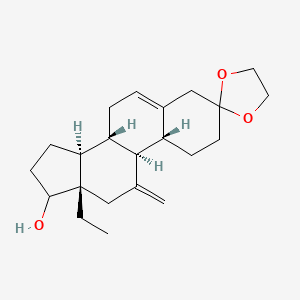
![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
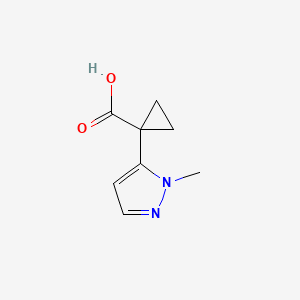
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
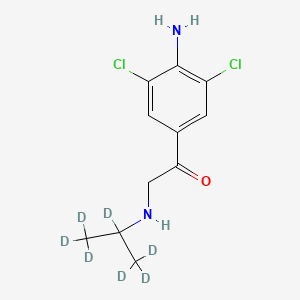
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
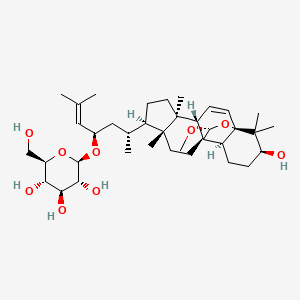
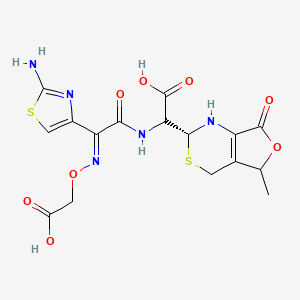
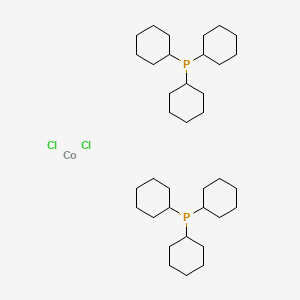
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
